

# physical and chemical properties of 1-Bromo-3-(trifluoromethoxy)benzene

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## Compound of Interest

Compound Name: 1-Bromo-3-(trifluoromethoxy)benzene

Cat. No.: B1268021

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## An In-depth Technical Guide to 1-Bromo-3-(trifluoromethoxy)benzene

For Researchers, Scientists, and Drug Development Professionals

### Abstract

This technical guide provides a comprehensive overview of the physical and chemical properties of **1-Bromo-3-(trifluoromethoxy)benzene** (CAS No. 2252-44-0). It is a halogenated aromatic compound that serves as a crucial intermediate in the synthesis of various organic molecules.<sup>[1]</sup> This document details its physicochemical characteristics, spectral data, and a key synthetic protocol. The information is presented to support its application in research and development, particularly within the pharmaceutical and agrochemical sectors.

### Core Physical and Chemical Properties

**1-Bromo-3-(trifluoromethoxy)benzene** is a colorless to pale yellow liquid at room temperature with a faint, ether-like odor.<sup>[1]</sup> It is stable under normal conditions but exhibits sensitivity to strong bases and nucleophiles.<sup>[1]</sup> This reactivity is attributed to the presence of both a bromine atom and an electron-withdrawing trifluoromethoxy group on the benzene ring.<sup>[1]</sup>

## Physicochemical Data

The quantitative physical and chemical properties of **1-Bromo-3-(trifluoromethoxy)benzene** are summarized in the table below for easy reference and comparison.

Property	Value	Reference
Molecular Formula	C <sub>7</sub> H <sub>4</sub> BrF <sub>3</sub> O	[1]
Molecular Weight	241.01 g/mol	[2]
CAS Number	2252-44-0	[3][4]
Appearance	Colorless to pale yellow liquid	[1]
Density	1.62 g/mL at 25 °C	[2]
Boiling Point	81 °C at 55 mmHg	
Refractive Index	n <sub>20/D</sub> 1.462	[2]
Flash Point	63 °C (closed cup)	[2]
Solubility	Sparingly soluble in water	

## Spectral Data

Spectral analysis is crucial for the identification and characterization of **1-Bromo-3-(trifluoromethoxy)benzene**. Key spectral data are summarized below.

Spectrum Type	Key Peaks/Signals
<sup>1</sup> H NMR	Aromatic protons
<sup>13</sup> C NMR	Signals corresponding to the aromatic carbons, the carbon of the trifluoromethoxy group, and the carbon-bromine bond.
Infrared (IR)	Characteristic peaks for C-Br, C-O, C-F, and aromatic C-H bonds.
Mass Spectrometry (MS)	Molecular ion peaks at m/z 240 and 242, corresponding to the bromine isotopes.[3]

# Synthesis of 1-Bromo-3-(trifluoromethoxy)benzene

A common synthetic route to **1-Bromo-3-(trifluoromethoxy)benzene** involves a two-step process starting from either 2-trifluoromethoxyaniline or 4-trifluoromethoxyaniline. This method provides excellent yields and high selectivity.<sup>[5][6]</sup> The overall process involves a bromination reaction followed by a deamination reaction.<sup>[5][6]</sup>

## Experimental Protocol

### Step 1: Bromination of Trifluoromethoxyaniline

This step involves the electrophilic bromination of the starting aniline derivative.

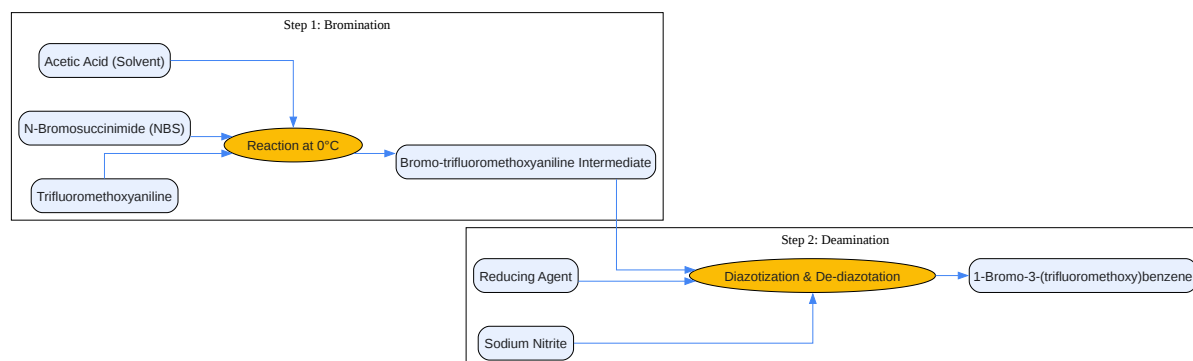
- Reactants: 2-trifluoromethoxyaniline or 4-trifluoromethoxyaniline, N-bromosuccinimide (NBS) as the brominating agent.<sup>[5][6]</sup>
- Solvent: A weak acid, such as acetic acid, is used and can also serve as the solvent.<sup>[5]</sup>
- Temperature: The reaction is exothermic and should be maintained between -5 °C and room temperature, with 0 °C being optimal.<sup>[5][6]</sup>
- Procedure:
  - Dissolve the starting trifluoromethoxyaniline in acetic acid.
  - Cool the solution to 0 °C in an ice bath.
  - Slowly add N-bromosuccinimide (a 5-10% molar excess is advantageous) to the stirred solution.<sup>[5]</sup>
  - Continue stirring at 0 °C until the reaction is complete (monitored by TLC or GC).
  - The resulting intermediate, a bromo-trifluoromethoxyaniline, is then carried forward to the next step.

### Step 2: Deamination of Bromo-trifluoromethoxyaniline

The amino group is removed through a diazotization and subsequent de-diazotation reaction.  
[5]

- Reactants: The bromo-trifluoromethoxyaniline intermediate from Step 1, an inorganic nitrite (e.g., sodium nitrite), and a reducing agent (e.g., hypophosphorous acid or an alcohol like 2-propanol).[5]
- Solvent: Water can be used as the solvent when an inorganic nitrite is employed.[5]
- Procedure:
  - Prepare an acidic aqueous solution of the bromo-trifluoromethoxyaniline intermediate.
  - Cool the solution to a low temperature (typically 0-5 °C).
  - Slowly add an aqueous solution of sodium nitrite to form the diazonium salt.
  - Add the reducing agent to the solution to effect the de-diazotation, which removes the diazonium group and replaces it with a hydrogen atom.
  - The crude **1-Bromo-3-(trifluoromethoxy)benzene** is then isolated, typically through extraction, and purified by distillation.

## Synthesis Workflow Diagram



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Caption: Synthetic workflow for **1-Bromo-3-(trifluoromethoxy)benzene**.

## Reactivity and Applications

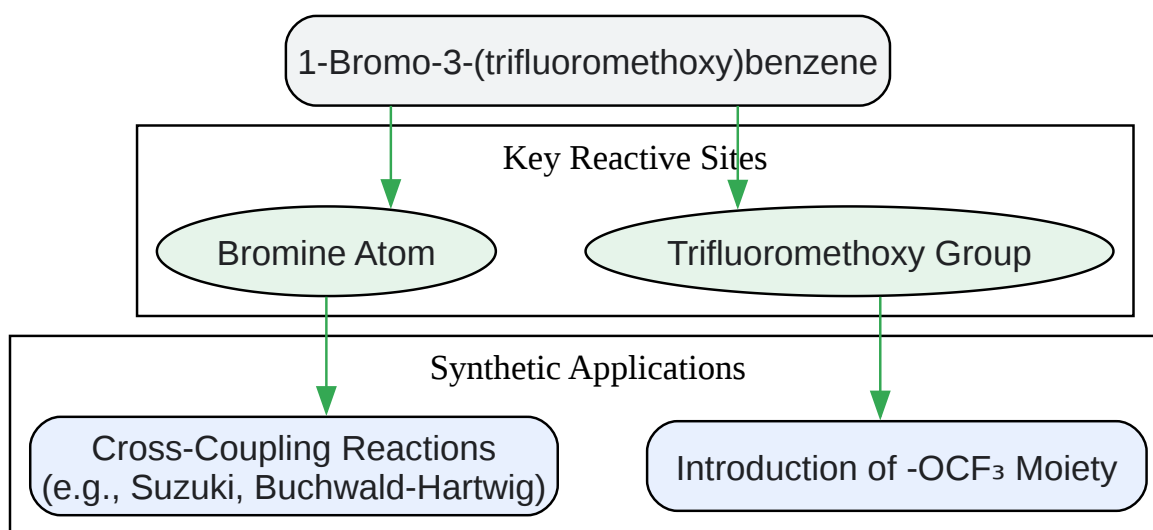
The dual functionality of the bromo and trifluoromethoxy groups makes **1-Bromo-3-(trifluoromethoxy)benzene** a versatile building block in organic synthesis.

## Chemical Reactivity

The bromine atom can participate in a variety of cross-coupling reactions, such as Suzuki and Buchwald-Hartwig couplings, allowing for the formation of new carbon-carbon and carbon-

heteroatom bonds. The trifluoromethoxy group is a highly lipophilic and metabolically stable moiety that can enhance the pharmacological properties of a molecule.

## Logical Relationship of Reactivity



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Caption: Reactivity of **1-Bromo-3-(trifluoromethoxy)benzene**.

## Applications in Drug Discovery and Agrochemicals

The trifluoromethoxy group is known to improve metabolic stability, lipophilicity, and binding affinity of molecules to biological targets. Consequently, **1-Bromo-3-(trifluoromethoxy)benzene** is a valuable intermediate in the synthesis of:

- Pharmaceuticals: It is used in the development of new therapeutic agents.
- Agrochemicals: It serves as a building block for novel pesticides.

## Safety and Handling

**1-Bromo-3-(trifluoromethoxy)benzene** is a combustible liquid and causes skin and serious eye irritation. It may also cause respiratory irritation. Standard laboratory safety precautions should be followed when handling this compound, including the use of personal protective

equipment such as gloves, safety goggles, and a lab coat. Work should be conducted in a well-ventilated area or a fume hood.

## Conclusion

**1-Bromo-3-(trifluoromethoxy)benzene** is a key chemical intermediate with a unique combination of physical and chemical properties that make it highly valuable in the fields of medicinal chemistry and materials science. This guide provides essential data and procedural information to aid researchers and developers in its effective and safe utilization.

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